molecular formula C10H7N2D7·HCl B602505 Nicotine-d7 HCl CAS No. 1219805-86-3

Nicotine-d7 HCl

Cat. No.: B602505
CAS No.: 1219805-86-3
M. Wt: 169.28
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotine-d7 hydrochloride is a deuterated form of nicotine hydrochloride, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms make it distinguishable from non-deuterated nicotine in analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotine-d7 hydrochloride typically involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of nicotine-d7 hydrochloride follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Nicotine-d7 hydrochloride undergoes similar chemical reactions as non-deuterated nicotine. These include:

    Oxidation: Nicotine can be oxidized to form cotinine and other metabolites.

    Reduction: Reduction reactions can convert nicotine to its corresponding amine.

    Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products

    Oxidation: Cotinine is a major product of nicotine oxidation.

    Reduction: The corresponding amine is formed.

    Substitution: Halogenated nicotine derivatives are common products.

Scientific Research Applications

Nicotine-d7 hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine.

    Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nicotine.

    Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.

Mechanism of Action

Nicotine-d7 hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors in the brain. These receptors are ionotropic receptors composed of five subunits. When nicotine binds to these receptors, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which is associated with the rewarding effects of nicotine.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The non-deuterated form of nicotine.

    Cotinine: A major metabolite of nicotine.

    Anabasine: Another alkaloid found in tobacco with similar pharmacological effects.

Uniqueness

Nicotine-d7 hydrochloride is unique due to the presence of deuterium atoms, which makes it distinguishable in analytical studies. This allows for precise tracking and measurement in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of nicotine in biological systems.

Properties

CAS No.

1219805-86-3

Molecular Formula

C10H7N2D7·HCl

Molecular Weight

169.28

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

2820-51-1 (unlabelled)

Synonyms

(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7

tag

Nicotine

Origin of Product

United States

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